molecular formula C16H12O4 B3019637 7-Hydroxy-4-(4-methoxyphenyl)chromen-2-one CAS No. 23982-31-2

7-Hydroxy-4-(4-methoxyphenyl)chromen-2-one

Cat. No.: B3019637
CAS No.: 23982-31-2
M. Wt: 268.268
InChI Key: DYNGLVQFFBSENM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-Hydroxy-4-(4-methoxyphenyl)chromen-2-one is a chemical compound belonging to the class of coumarins. Coumarins are a group of naturally occurring compounds known for their diverse biological activities and are widely found in plants. This particular compound is characterized by the presence of a hydroxy group at the 7th position and a methoxyphenyl group at the 4th position on the chromen-2-one skeleton.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Hydroxy-4-(4-methoxyphenyl)chromen-2-one typically involves the condensation of 4-methoxyphenylacetic acid with salicylaldehyde in the presence of a base, followed by cyclization. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as piperidine or pyridine. The reaction is usually carried out under reflux conditions to facilitate the formation of the chromen-2-one ring.

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions: 7-Hydroxy-4-(4-methoxyphenyl)chromen-2-one undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or quinone derivative.

    Reduction: The compound can be reduced to form dihydro derivatives.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base.

Major Products:

    Oxidation: Formation of 7-oxo-4-(4-methoxyphenyl)chromen-2-one.

    Reduction: Formation of 7-hydroxy-4-(4-methoxyphenyl)dihydrochromen-2-one.

    Substitution: Formation of various substituted derivatives depending on the reagent used.

Scientific Research Applications

7-Hydroxy-4-(4-methoxyphenyl)chromen-2-one has a wide range of scientific research applications:

    Chemistry: Used as a starting material for the synthesis of more complex coumarin derivatives.

    Biology: Studied for its potential antioxidant and antimicrobial properties.

    Medicine: Investigated for its potential use as an anti-inflammatory and anticancer agent.

    Industry: Utilized in the development of fluorescent dyes and as a precursor for the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 7-Hydroxy-4-(4-methoxyphenyl)chromen-2-one involves its interaction with various molecular targets and pathways:

    Antioxidant Activity: The hydroxy group can scavenge free radicals, thereby protecting cells from oxidative damage.

    Anti-inflammatory Activity: The compound can inhibit the production of pro-inflammatory cytokines and enzymes.

    Anticancer Activity: It can induce apoptosis in cancer cells by activating specific signaling pathways and inhibiting cell proliferation.

Comparison with Similar Compounds

  • 7-Hydroxy-3-(4-methoxyphenyl)-2H-chromen-2-one
  • 7-Hydroxy-4-phenyl-3-(3-pyridinyl)-2H-chromen-2-one
  • 7-Hydroxy-4-(3-trifluoromethylphenyl)-2H-chromen-2-one

Comparison: 7-Hydroxy-4-(4-methoxyphenyl)chromen-2-one is unique due to the specific positioning of the hydroxy and methoxyphenyl groups, which confer distinct biological activities and chemical reactivity compared to its analogs. The presence of the methoxy group at the 4th position enhances its lipophilicity and potential interactions with biological membranes, making it a valuable compound for various applications.

Properties

IUPAC Name

7-hydroxy-4-(4-methoxyphenyl)chromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12O4/c1-19-12-5-2-10(3-6-12)14-9-16(18)20-15-8-11(17)4-7-13(14)15/h2-9,17H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYNGLVQFFBSENM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CC(=O)OC3=C2C=CC(=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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